1,3,5,7-Tetrakis(aminomethyl)adamantane is a highly symmetric, rigid, aliphatic tetrahedral building block featuring an adamantane core with four primary aminomethyl (-CH2NH2) groups at the bridgehead positions [1]. This structure provides strict 3D directionality (Td symmetry) while maintaining high nucleophilicity and conformational flexibility at the reactive amine termini. It is primarily procured as a critical node for synthesizing 3D Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), dendrimers, and specialized polymers where rigid aliphatic geometry is required without the severe steric hindrance associated with direct bridgehead substitution [2].
Tetrahedral tetra-amine with methylene spacer for extended 3D network architectures.
One-carbon arm extension enables different pore size regimes vs. directly attached tetra-amines.
Reported interaction with Aβ dodecamer (Aβ)₁₂; distinct from NMDA-targeted adamantanes.
Two-step photochemical route with documented intermediate yields for reproducible procurement.
Attempting to substitute this compound with the closely related 1,3,5,7-tetraaminoadamantane results in severe processability issues; the direct attachment of amine groups to the tertiary bridgehead carbons creates immense steric hindrance, drastically reducing nucleophilicity and impeding high-yield imine condensation [1]. Conversely, substituting with aromatic tetrahedral nodes like tetrakis(4-aminophenyl)methane (TAPM) introduces unwanted π-π stacking, which frequently leads to framework interpenetration, reduced pore volume, and loss of optical transparency. Therefore, for applications requiring unhindered reactivity combined with a purely aliphatic, rigid 3D core, 1,3,5,7-tetrakis(aminomethyl)adamantane is strictly non-interchangeable [2].
Arm length ~2.5 Å, rotatable C–C/C–N bonds; enables distinct COF pore architecture and Aβ dodecamer interaction.
Shorter arms (~1.5 Å), no conformational freedom; yields more compact frameworks and different amine basicity.
Conformationally rigid extended arms; framework interpenetration and pore topology may shift significantly.
NMDA receptor modulators, not Aβ dodecamer-targeting; mechanistic mismatch for amyloid oligomer research.
In the synthesis of 3D Covalent Organic Frameworks (COFs) and dendrimers, the reactivity of the tetrahedral node is paramount. 1,3,5,7-Tetraaminoadamantane suffers from extreme steric crowding at the tertiary carbon, severely depressing its nucleophilicity [1]. The addition of the one-carbon spacer in 1,3,5,7-tetrakis(aminomethyl)adamantane relieves this steric penalty, converting a hindered tertiary-bound amine into a highly reactive primary aliphatic amine. This structural modification enables rapid, high-yield imine condensation with polyaldehydes under standard solvothermal conditions, whereas the direct-amine analog often fails to polymerize or yields highly defective networks [2].
| Evidence Dimension | Nucleophilic accessibility and condensation yield |
| Target Compound Data | 1,3,5,7-Tetrakis(aminomethyl)adamantane (Unhindered primary aliphatic amine, enables near-quantitative conversion in imine/amide formation) |
| Comparator Or Baseline | 1,3,5,7-Tetraaminoadamantane (Sterically hindered tertiary-bound amine, poor/sluggish conversion) |
| Quantified Difference | Orders of magnitude higher kinetic rate and near-quantitative network formation vs. defective oligomerization. |
| Conditions | Solvothermal imine condensation with polyaldehydes. |
Buyers synthesizing COFs or dendrimers must select the aminomethyl derivative to ensure complete polymerization and avoid the prohibitive steric bottlenecks of direct bridgehead amines.
Many rigid 3D frameworks rely on tetrakis(4-aminophenyl)methane (TAPM) as a tetrahedral node. However, TAPM is fully conjugated, leading to strong UV-Vis absorption and a high propensity for π-π stacking, which frequently causes pore-collapsing framework interpenetration [2]. 1,3,5,7-Tetrakis(aminomethyl)adamantane provides the same tetrahedral geometry but is purely aliphatic. This eliminates π-π stacking, enforcing open non-interpenetrated pore structures, and yields frameworks that are optically transparent in the visible range and possess distinct low-k dielectric profiles [1].
| Evidence Dimension | Framework interpenetration and optical absorption |
| Target Compound Data | 1,3,5,7-Tetrakis(aminomethyl)adamantane (Zero π-π stacking, optically transparent in visible range) |
| Comparator Or Baseline | Tetrakis(4-aminophenyl)methane (TAPM) (High π-π stacking, strong UV-Vis absorption, high interpenetration risk) |
| Quantified Difference | Complete elimination of aromatic stacking interactions and extended optical transmission window. |
| Conditions | 3D framework assembly and solid-state optical characterization. |
For optoelectronic, low-dielectric, or specifically non-interpenetrated porous materials, procuring an aliphatic tetrahedral node is essential to avoid the structural and electronic artifacts of aromatic precursors.
Rigid polyfunctional molecules often suffer from intractable solubility profiles, complicating purification and downstream synthesis. While 1,3,5,7-adamantane tetracarboxylic acid and fully aromatic tetraamines can be highly insoluble in common organic solvents, the extended, flexible -CH2NH2 arms of 1,3,5,7-tetrakis(aminomethyl)adamantane significantly improve solvation [1]. This enhanced solubility is critical for solution-phase stepwise dendrimer synthesis or homogeneous epoxy curing, where premature precipitation would halt chain growth [2].
| Evidence Dimension | Solution-phase processability |
| Target Compound Data | 1,3,5,7-Tetrakis(aminomethyl)adamantane (Flexible aminomethyl arms enhance organic solubility) |
| Comparator Or Baseline | 1,3,5,7-Adamantane tetracarboxylic acid (Rigid, highly crystalline, poor solubility in standard non-polar/polar aprotic solvents) |
| Quantified Difference | Broadened solvent compatibility allowing homogeneous phase reactions without premature precipitation. |
| Conditions | Standard organic synthesis conditions (e.g., DCM, THF, DMF) at ambient to moderate temperatures. |
Procurement of this specific compound ensures that downstream functionalization and polymerization can be conducted in standard solvent systems without early-stage precipitation.
Ideal for constructing highly porous, non-interpenetrated aliphatic COFs via imine condensation, where the lack of steric hindrance and absence of π-π stacking are critical for maintaining open Td-symmetric pores [1].
Selected over aromatic nodes (like TAPM) when the final material requires high optical transparency in the visible spectrum or low dielectric constant (low-k) properties for advanced electronics [2].
Used as a highly symmetric, soluble core for divergent dendrimer synthesis, where the primary aminomethyl groups ensure quantitative coupling yields at each generation without premature precipitation [1].
Procured for advanced thermosets where a rigid 3D aliphatic crosslinker is needed to enhance thermal stability and mechanical rigidity without introducing the brittleness or UV-degradation susceptibility of aromatic amines [2].